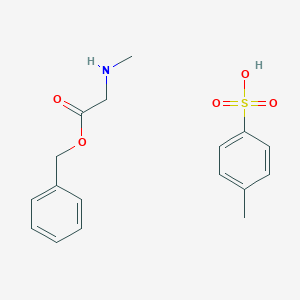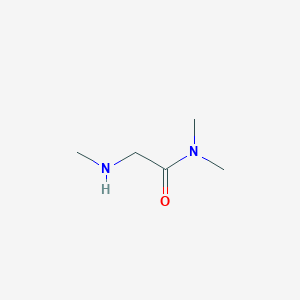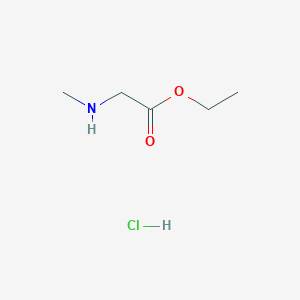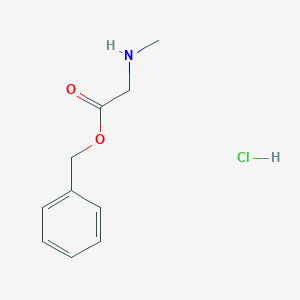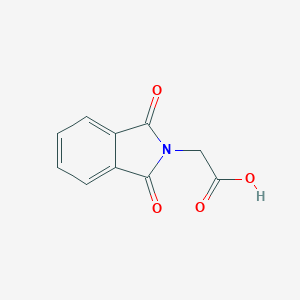
N-Phthaloylglycine
Overview
Description
Phthaloyl glycine is a derivative of glycine, an important neurotransmitter amino acid. It is synthesized by reacting phthalic anhydride with glycine.
Mechanism of Action
Target of Action
N-Phthaloylglycine primarily targets the GABA A receptor . This receptor plays a crucial role in inhibitory neurotransmission in the central nervous system. The interaction of this compound with this receptor is believed to be responsible for its observed antiepileptic effects .
Mode of Action
This compound interacts with the GABA A receptor, leading to changes in the receptor’s function . This enhancement of inhibitory neurotransmission could help to suppress the abnormal neuronal activity seen in conditions like epilepsy .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the GABAergic pathway . By enhancing the function of the GABA A receptor, this compound increases the inhibitory effects of GABA on neuronal activity . This can help to restore balance in the brain’s neuronal networks, reducing the likelihood of seizures .
Pharmacokinetics
It is known that increasing lipophilicity and facilitating compound delivery through l-amino acid carriers to the brain appear to be responsible for the remarkable activity of these compounds . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability .
Result of Action
The primary result of this compound’s action is a reduction in seizure activity . In studies, it has been shown to increase the latency time to the first symptom of a seizure . In fact, certain derivatives of this compound, such as the phenylalanine methyl ester derivative, have been found to have antiepileptic effects even more potent than thalidomide .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the presence of other compounds in the body can affect its absorption and distribution . Additionally, factors such as pH and temperature can influence its stability and efficacy . More research is needed to fully understand how these and other environmental factors influence the action of this compound .
Biochemical Analysis
Biochemical Properties
N-Phthaloylglycine interacts with various biomolecules in biochemical reactions. In a study, five L-amino acid derivatives of this compound were synthesized and tested on a pentylenetetrazole (PTZ) induced seizure mice model . The compounds interact efficiently with the GABA A receptor .
Cellular Effects
This compound influences cell function by interacting with the GABA A receptor . This interaction can affect cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with the GABA A receptor . This interaction can lead to changes in gene expression and potentially influence enzyme activation or inhibition .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . The phenylalanine methyl ester derivative of this compound had antiepileptic effects even more potent than thalidomide .
Preparation Methods
Phthaloyl glycine is typically prepared by reacting phthalic anhydride with glycine in the presence of a base such as triethylamine in toluene under reflux conditions . The reaction involves the formation of an amide bond between the carboxyl group of glycine and the anhydride group of phthalic anhydride. The final product is characterized using spectroscopic methods such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) .
Chemical Reactions Analysis
Phthaloyl glycine undergoes various chemical reactions, including:
Substitution Reactions: It can react with different amino acids to form derivatives.
Oxidation and Reduction Reactions: While specific oxidation and reduction reactions of phthaloyl glycine are not extensively documented, its derivatives can undergo such reactions depending on the functional groups present.
Hydrolysis: Phthaloyl glycine can be hydrolyzed under acidic or basic conditions to yield phthalic acid and glycine.
Scientific Research Applications
Phthaloyl glycine and its derivatives have been studied for their potential antiepileptic activity. In animal models, these compounds have shown promising results in increasing the latency time to the first symptom of a seizure . The phenylalanine methyl ester derivative of phthaloyl glycine, in particular, has demonstrated antiepileptic effects more potent than thalidomide . Additionally, phthaloyl glycine derivatives have been explored for their interactions with the GABA A receptor, a key target in epilepsy treatment .
Comparison with Similar Compounds
Phthaloyl glycine can be compared with other phthalimide derivatives such as:
- Phthaloyl glycinamide
- N,N-diethyl phthaloyl glycinamide
- N,N-diisopropyl phthaloyl glycinamide
These compounds have shown better pharmacokinetic profiles, longer half-life, and greater anticonvulsant activity compared to phthaloyl glycine . Phthaloyl glycinamide, for instance, has been found to be more potent than valproic acid, a major antiepileptic agent . The unique aspect of phthaloyl glycine lies in its potential to act as a drug on its own, rather than merely serving as a chemical delivery system for glycine .
Properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO4/c12-8(13)5-11-9(14)6-3-1-2-4-7(6)10(11)15/h1-4H,5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQINSVOOIJDOLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00197005 | |
| Record name | N-Phthalylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00197005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4702-13-0 | |
| Record name | N-Phthaloylglycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4702-13-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Phthalylglycine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004702130 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Phthaloylglycine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29044 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Phthaloylglycine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10771 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Phthalylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00197005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phthalimidoacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.888 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-(CARBOXYMETHYL)PHTHALIMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6J5LY4N0CG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
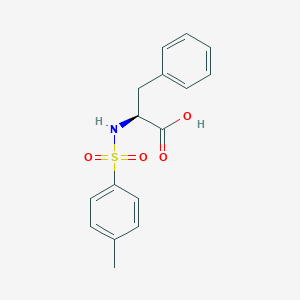

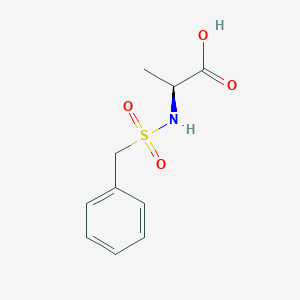

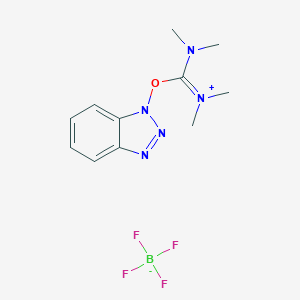


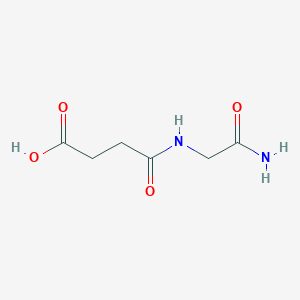
![2,5-Pyrrolidinedione, 1-[[(4-nitrophenyl)acetyl]oxy]-](/img/structure/B554651.png)

